6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Key Milestones in Imidazo[1,2-a]pyridine Drug Development
| Year | Breakthrough | Application |
|---|---|---|
| 2013 | Discovery of Q203’s anti-TB activity | Infectious disease |
| 2021 | Synthesis of phosphonopropionate RGGT inhibitors | Cancer metabolism |
| 2024 | Development of KRAS G12C covalent inhibitors | Oncology |
These innovations underscore the scaffold’s adaptability, driven by substitutions at the C2, C3, and C6 positions, which modulate target affinity and physicochemical properties.
Strategic Importance of 6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide in Medicinal Chemistry
This compound (molecular formula: C₁₁H₁₂ClN₃O₂) epitomizes structure-based optimization within this pharmacophore. Its design incorporates two critical modifications:
- 6-Chloro substitution : Enhances electron-withdrawing effects, stabilizing the aromatic system and improving binding to hydrophobic pockets in target proteins.
- N-(3-hydroxypropyl)carboxamide side chain : Introduces hydrogen-bonding capacity and solubility, addressing historical limitations of imidazo[1,2-a]pyridines in aqueous environments.
Structural and Functional Insights
- Synthetic Accessibility : The compound is synthesized via nucleophilic substitution at C6, followed by carboxamide coupling using 3-hydroxypropylamine. This route achieves a 90% purity profile, as validated by HPLC.
- Structure-Activity Relationship (SAR) :
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 253.69 g/mol | Optimal for blood-brain barrier penetration |
| logP | 1.9 | Balances solubility and membrane permeability |
| Hydrogen Bond Donors | 2 | Facilitates target engagement in polar binding sites |
Applications in Drug Discovery :
- Antimicrobial Research : The chloro-carboxamide motif shares structural homology with Q203, suggesting potential for targeting bacterial electron transport chains.
- Oncology : The hydroxypropyl side chain aligns with trends in covalent inhibitor design, enabling interactions with cysteine residues in oncoproteins like KRAS.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
This derivative’s unresolved potential lies in its balanced physicochemical profile, positioning it as a candidate for both in vitro and in vivo studies. Future work may explore its efficacy in combination therapies or as a precursor for prodrug development.
Properties
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHCSZNQQQDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase). These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function and localization.
Mode of Action
The compound interacts with its targets by inhibiting the action of the prenyl transferases. This inhibition disrupts the normal function of the target proteins, leading to changes in cellular processes where these proteins play a role.
Biochemical Pathways
The affected pathways are those involving the target proteins modified by the prenyl transferases. The downstream effects of this disruption can vary widely, depending on the specific roles of the target proteins in different cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific roles of the target proteins in the cell. By inhibiting the function of these proteins, the compound could disrupt a variety of cellular processes, potentially leading to therapeutic effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to interact with its targets. Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions.
Biological Activity
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 882748-08-5
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.68 g/mol
Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit various biological activities primarily through modulation of enzymatic pathways and receptor interactions. Specifically, these compounds have been noted for their ability to inhibit certain kinases and modulate GABA_A receptors, which are crucial in neurotransmission and various neurological conditions .
Therapeutic Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Disorders :
Case Study 1: Anticancer Efficacy
In a controlled study involving various imidazo[1,2-a]pyridine derivatives, researchers evaluated their efficacy against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
Case Study 2: Antimicrobial Activity
A series of experiments tested the antibacterial properties of related compounds against common bacterial strains. The results showed that derivatives with specific functional groups exhibited superior activity compared to traditional antibiotics, highlighting the importance of structural optimization in drug design.
Data Summary
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 882748-08-5 | 253.68 g/mol | Anticancer, Antimicrobial |
Comparison with Similar Compounds
The following analysis compares 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Halogen-Substituted Derivatives
Key Observations :
- Bromination at the 8-position (as in ) increases molecular weight and may alter receptor binding kinetics compared to the 6-chloro derivative.
- Fluazaindolizine () demonstrates the impact of sulfonyl and methoxy groups on pesticidal activity, though its higher molecular weight (468.23 vs. 253.69) may limit bioavailability.
Alkyl Chain-Modified Carboxamides
Key Observations :
- Elongating the alkyl chain (e.g., heptan-2-yl in ) increases lipophilicity (predicted density: 1.21 g/cm³) compared to the 3-hydroxypropyl group (unreported density), which may affect membrane permeability.
- The hydroxyethyl analog () shares a polar side chain with the target compound but introduces bromine at the 3-position, which could sterically hinder interactions with biological targets.
Key Observations :
- Chalcone conjugates () exhibit potent antitrypanosomal activity (IC₅₀ < 2 μM), highlighting the role of extended π-systems in targeting parasitic enzymes.
- The N-phenyl-pyridyl derivative () shows exceptional Nurr1 receptor agonism (EC₅₀ = 1 nM), suggesting that aromatic substituents enhance transcriptional activation.
Q & A
Q. What safety protocols are critical for handling this compound in academic labs?
- Methodology :
- PPE : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize chlorinated waste with NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
